Target Identity and Putative Mechanism: Class-Level GRK Inhibition Inference from Vendor Annotations
This compound is annotated by specialty chemical distributors as a pyrimidine derivative with G protein-coupled receptor kinase (GRK) inhibitor activity . The specific GRK subfamily target(s) (e.g., GRK2, GRK5) and quantitative inhibition parameters (IC50, Ki) have not been reported in peer-reviewed primary literature, patents, or validated database entries accessible as of mid-2026. Therefore, no direct head-to-head comparison against established GRK2 inhibitors (e.g., paroxetine, CCG258208, GSK180736A, CMPD101) or structurally related analogs (e.g., CAS 1448960-72-2, CAS 2034466-36-7) can be made. This item serves as a class-level inference placeholder and explicitly documents the evidentiary gap; it does not constitute a differentiation claim.
| Evidence Dimension | Target engagement (GRK inhibition) |
|---|---|
| Target Compound Data | Not available (no published IC50, Ki, or Kd data identified) |
| Comparator Or Baseline | Established GRK2 inhibitors: CCG258208 IC50 = 30 nM [1]; paroxetine GRK2 IC50 = 1.4–30 µM [1]; GSK180736A GRK2 IC50 = 0.77 µM [2]; CMPD101 GRK2 IC50 = 18 nM . |
| Quantified Difference | Cannot be calculated; target compound data absent. |
| Conditions | Vendor annotation only; no assay system, enzyme source, substrate, or ATP concentration reported . |
Why This Matters
Procurement for GRK-focused projects cannot be driven by potency claims until quantitative target engagement data are experimentally determined and made publicly available.
- [1] Waldschmidt HV, Homan KT, Cato MC, et al. J Med Chem. 2017;60(7):3052-3069. doi:10.1021/acs.jmedchem.7b00112. Reports paroxetine GRK2 IC50 ≈ 1.4 µM; optimized compound 14as (CCG258208) GRK2 IC50 = 30 nM, >230-fold selectivity over GRK5. View Source
- [2] GSK180736A. PubChem Compound Summary; IUPHAR/BPS Guide to Pharmacology. GRK2 inhibitor IC50 = 0.77 µM; also a potent ROCK1 inhibitor (IC50 = 100 nM). View Source
